

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: **Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate**

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An In-depth Technical Guide to the Spectral Data of **Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate**, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental spectra in public databases, this document presents a combination of predicted data based on established spectroscopic principles and available data for structurally related compounds.

Molecular Structure and Properties

- IUPAC Name: **Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate**
- CAS Number: 318280-71-6[1][2]
- Molecular Formula: $C_{10}H_{16}ClNO_3$ [1][2]
- Molecular Weight: 233.69 g/mol [1][2]

Spectroscopic Data

The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate**.

¹H NMR Spectroscopy Data (Predicted)

The proton NMR spectrum is predicted based on the analysis of the starting material, ethyl piperidine-4-carboxylate, and the influence of the N-chloroacetyl group. The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons, which are often coupled and may appear as complex multiplets. Due to the amide bond, restricted rotation can lead to the observation of rotamers, potentially doubling some peaks. For simplicity, the major rotamer is presented.

Chemical Shift (δ) (ppm)	Multiplicity	Number of Protons	Assignment
~4.20	s	2H	-C(O)-CH ₂ -Cl
4.14	q	2H	-O-CH ₂ -CH ₃
~3.8 (axial), ~3.0 (eq)	m	4H	Piperidine H-2, H-6
~2.5	m	1H	Piperidine H-4
~1.9 (axial), ~1.7 (eq)	m	4H	Piperidine H-3, H-5
1.25	t	3H	-O-CH ₂ -CH ₃

¹³C NMR Spectroscopy Data (Predicted)

The predicted carbon NMR spectrum reflects the electronic environment of each carbon atom in the molecule.

Chemical Shift (δ) (ppm)	Assignment
~174	C=O (Ester)
~166	C=O (Amide)
~60.5	-O-CH ₂ -CH ₃
~45 (C2), ~42 (C6)	Piperidine C-2, C-6
~42	-C(O)-CH ₂ -Cl
~40	Piperidine C-4
~28	Piperidine C-3, C-5
~14	-O-CH ₂ -CH ₃

Infrared (IR) Spectroscopy Data (Predicted)

The IR spectrum is characterized by strong absorptions corresponding to the carbonyl groups of the ester and the amide.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Medium	C-H stretching (Aliphatic)
~1735	Strong	C=O stretching (Ester)
~1650	Strong	C=O stretching (Amide)
~1200	Strong	C-O stretching (Ester)
~770	Medium	C-Cl stretching

Mass Spectrometry (MS) Data

The following predicted mass-to-charge ratios (m/z) are for various adducts of the parent molecule.[\[3\]](#)

Adduct	m/z (Predicted)[3]
[M+H] ⁺	234.08916
[M+Na] ⁺	256.07110
[M-H] ⁻	232.07460
[M+NH ₄] ⁺	251.11570
[M+K] ⁺	272.04504
[M] ⁺	233.08133

Experimental Protocols

Synthesis of Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate[1]

This protocol describes the N-acetylation of a secondary amine with 2-chloroacetyl chloride.

Materials:

- Ethyl piperidine-4-carboxylate
- 2-Chloroacetyl chloride
- Dichloromethane (DCM)
- Water (H₂O)
- Saturated brine solution
- Sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve ethyl piperidine-4-carboxylate (1.0 equivalent) in dichloromethane (DCM).
- Cool the solution in an ice bath to 0°C.

- Add 2-chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.
- Stir the reaction mixture in the ice bath for 1 hour.
- Wash the reaction mixture sequentially with water and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Filter the mixture and evaporate the solvent in vacuo to yield the product.

General Protocol for Spectral Data Acquisition

NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
- ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

IR Spectroscopy:

- Sample Preparation: Place a small amount of the neat compound (if liquid) or a KBr pellet of the compound (if solid) in the spectrometer.
- Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Collection: Scan over a range of 4000-400 cm^{-1} .

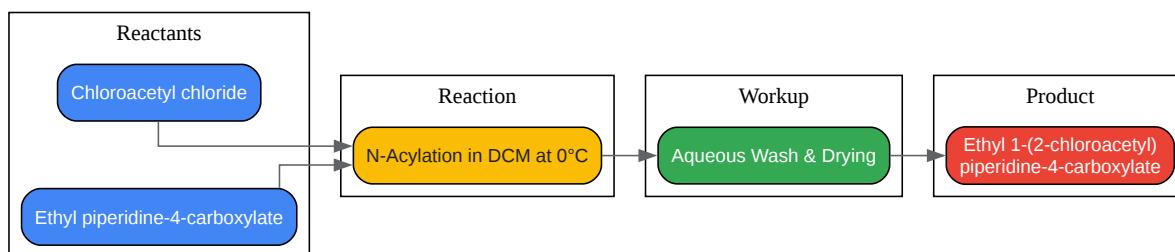
Mass Spectrometry:

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

- Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
- Data Collection: Acquire the spectrum in both positive and negative ion modes to observe different adducts.

Visualizations

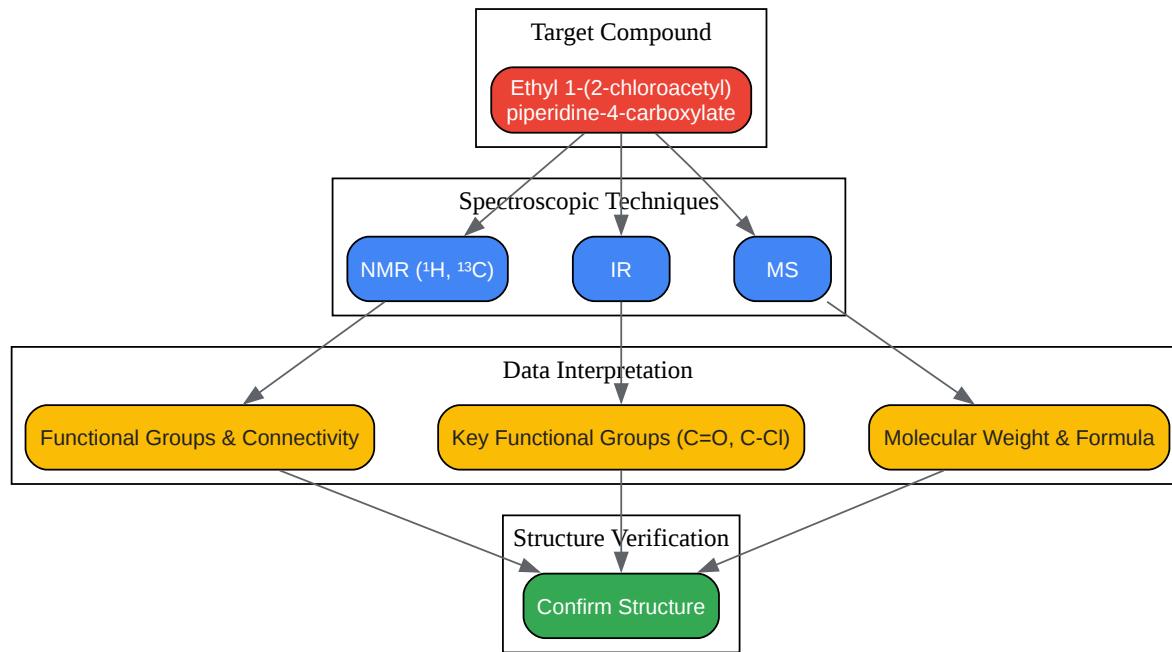
Synthesis Workflow



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Caption: Synthetic pathway for **Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate**.

Spectral Analysis Logic



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References

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- 2. [jk-sci.com](#) [jk-sci.com]
- 3. PubChemLite - Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate (C10H16ClNO3) [\[pubchemlite.lcsb.uni.lu\]](#)

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